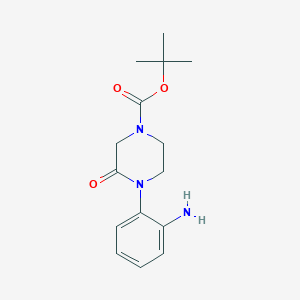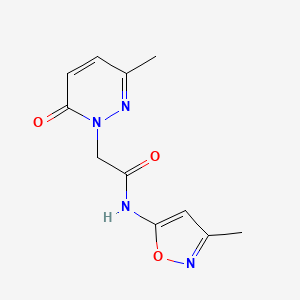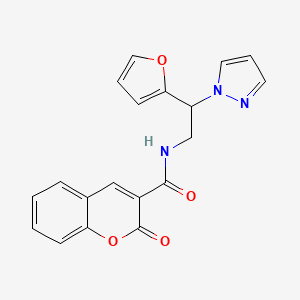
4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is a complex organic compound characterized by the presence of dichlorophenyl and morpholinoethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the dichlorophenylamine derivative, followed by the introduction of the morpholinoethyl group through nucleophilic substitution reactions. The final step involves the formation of the oxobutanoic acid moiety under controlled conditions, often using specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize the yield. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.
Applications De Recherche Scientifique
4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation or cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid derivatives: Compounds with slight modifications in the functional groups or side chains.
Phenyl boronic acid derivatives: Compounds containing phenyl boronic acid moieties, which share some structural similarities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
4-(3,4-dichloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2N3O4/c17-12-2-1-11(9-13(12)18)20-15(22)10-14(16(23)24)19-3-4-21-5-7-25-8-6-21/h1-2,9,14,19H,3-8,10H2,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQWECLDAJRVPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2578734.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carbohydrazide](/img/structure/B2578736.png)
![6-Phenyl-2-[4-(pyrrolidine-1-sulfonyl)benzoyl]-2-azaspiro[3.3]heptane](/img/structure/B2578737.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromobenzamide](/img/structure/B2578742.png)
![2-(2-((5-(Tert-butyl)-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2578743.png)
![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2578744.png)
![2-chloro-N-{1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}propanamide](/img/structure/B2578747.png)




